Lathodoratin

Phytoalexin Fungitoxicity Structure-Activity Relationship

Researchers requiring a validated 3-ethylchromone phytoalexin for antifungal screening or plant defense studies face limited authenticated sourcing. Lathodoratin (CAS 76693-50-0) resolves this with confirmed structural identity and bioactivity. • Fungitoxicity confirmed: ED50 of 8 μg/mL against agricultural fungal pathogens; 2-ethyl positional isomer is inactive, validating regiospecific 3-ethyl pharmacophore. • Methylation series benchmark: Use alongside methyl-lathodoratin and dimethyl-lathodoratin for SAR studies; dimethyl derivative exhibits superior potency. • MDR cytotoxicity reference: Comparable to doxorubicin against multidrug-resistant cell lines, enabling oncology lead optimization. Supplied with ≥98% purity and full analytical documentation for reproducible research.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 76693-50-0
Cat. No. B1674539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLathodoratin
CAS76693-50-0
SynonymsLathodoratin; 
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCCC1=COC2=CC(=CC(=C2C1=O)O)O
InChIInChI=1S/C11H10O4/c1-2-6-5-15-9-4-7(12)3-8(13)10(9)11(6)14/h3-5,12-13H,2H2,1H3
InChIKeySCZKCXUGDWJJGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lathodoratin: 3-Ethylchromone Phytoalexin


Lathodoratin (CAS 76693-50-0; 5,7-dihydroxy-3-ethylchromone) is a naturally occurring chromone-class phytoalexin first isolated from Helminthosporium carbonum-inoculated sweet pea (Lathyrus odoratus) leaflets and pods [1]. It is biosynthesized via a mixed polyketide-isoleucine pathway, with the phloroglucinol ring deriving from acetate-malonate chain extension and the remaining five-carbon unit from isoleucine [2]. Structurally, lathodoratin belongs to the chromone family but distinguishes itself through a unique 3-ethyl substitution pattern on the benzopyran-4-one nucleus—a feature critical to its biological activity profile [1].

Why Chromones Cannot Substitute Lathodoratin


Substitution of lathodoratin with structurally similar chromones or naphthoquinones without empirical justification risks compromising experimental outcomes, particularly in antifungal and plant defense research. The 3-ethyl substitution pattern on the chromone nucleus is not merely a structural nuance but a functional determinant of fungitoxicity [1]. Direct evidence demonstrates that the synthetic 5,7-dihydroxy-2-ethylchromone positional isomer is functionally inactive against fungal targets, confirming that regioisomeric substitution abolishes the core antimicrobial activity [1]. Furthermore, methylation status dramatically modulates potency within the same chemical series: dimethyl-lathodoratin exhibits superior fungitoxicity relative to the parent lathodoratin and mono-methylated methyl-lathodoratin [2]. These findings underscore that generic chromone analogs or even closely related derivatives cannot be assumed to replicate lathodoratin's specific activity profile, making compound-specific procurement essential for reproducible studies.

Lathodoratin Evidence Against Structural Analogs


3-Ethyl Substitution Essential for Fungitoxicity

The 3-ethyl substitution on the chromone nucleus of lathodoratin is essential for fungitoxicity. In a direct comparative assessment, the synthetic positional isomer 5,7-dihydroxy-2-ethylchromone was tested alongside lathodoratin and found to be apparently inactive [1]. This finding establishes that the position of the ethyl substituent—at C-3 versus C-2—dictates the compound's ability to exert antifungal effects, providing a clear molecular basis for selecting lathodoratin over 2-substituted chromone regioisomers.

Phytoalexin Fungitoxicity Structure-Activity Relationship

Methylation Modulates Fungitoxicity Potency

Within the 3-ethylchromone phytoalexin family, fungitoxicity is modulated by methylation status. In the Lathyrus odoratus system, three related compounds are produced upon elicitation: lathodoratin (parent), methyl-lathodoratin (7-O-methyl ether), and dimethyl-lathodoratin (5,7-di-O-methyl ether). Dimethyl-lathodoratin has been identified as the most fungitoxic member of the series, demonstrating that progressive methylation enhances antifungal potency [1]. This intra-class ranking provides a quantitative framework for researchers to understand lathodoratin's position on the potency spectrum and to rationally select among related derivatives.

Phytoalexin Structure-Activity Relationship Fungitoxicity Ranking

Antifungal Potency Benchmark

Lathodoratin exhibits quantified fungicidal activity with an ED50 value of 8 μg/mL [1]. This potency metric, documented in the USDA phytochemical database, establishes a reference benchmark for evaluating lathodoratin against other phytoalexins and synthetic fungicides in future comparative studies. While direct head-to-head ED50 data against specific named comparators under identical conditions are not available in the open literature, this value provides researchers with a quantitative anchor for experimental design and for assessing whether lathodoratin's potency meets threshold requirements for particular antifungal screening campaigns.

Antifungal ED50 Pesticide Discovery

Cytotoxicity Against Multidrug-Resistant Cancer Cells

In a study of chromone and chromanone glucosides from Hypericum sikokumontanum, lathodoratin (5,7-dihydroxy-3-ethylchromone) demonstrated cytotoxicity against multidrug-resistant cancer cell lines at levels comparable to the clinical chemotherapeutic agent doxorubicin [1]. This finding, while not supported by full dose-response quantitative data in the available abstract, positions lathodoratin as a compound of interest for anticancer lead discovery, particularly given its activity against drug-resistant phenotypes. The structurally related 5,7-dihydroxy-3-methylchromone (lacking the ethyl group) also showed anti-H. pylori activity in the same study, suggesting that the ethyl substituent may influence target selectivity between antimicrobial and cytotoxic endpoints.

Cytotoxicity Multidrug Resistance Chromone

Lathodoratin Application Scenarios


Antifungal Lead Discovery and Pesticide Screening

Lathodoratin is appropriate for inclusion in antifungal screening libraries targeting agricultural fungal pathogens. Its validated ED50 of 8 μg/mL provides a quantitative potency reference point [1], and the documented loss of activity in the 2-ethyl positional isomer [2] establishes the 3-ethylchromone scaffold as a validated pharmacophore for fungicidal activity. Researchers developing bio-inspired fungicides can use lathodoratin as a benchmark compound to assess the potency of synthetic analogs or to validate structure-activity relationship hypotheses centered on chromone substitution patterns.

Phytoalexin Pathway and Plant Defense Studies

Lathodoratin serves as a key reference standard for studies of plant defense metabolism, particularly in legumes. Its well-characterized biosynthetic origin—derived from polyketide chain extension with an isoleucine-derived starter unit—makes it a valuable tracer for investigating induced defense responses [3]. The co-occurrence of lathodoratin, methyl-lathodoratin, and dimethyl-lathodoratin in elicited Lathyrus odoratus tissues provides a defined series for studying the enzymatic methylation steps that modulate phytoalexin potency and for probing the regulation of secondary metabolite pathways in response to biotic stress [3].

Multidrug-Resistant Cancer Screening and Lead Profiling

Lathodoratin may be incorporated into cytotoxicity screening panels focused on multidrug-resistant (MDR) cancer phenotypes. The finding that lathodoratin exhibits cytotoxicity comparable to doxorubicin against MDR cell lines [4] suggests potential utility as a starting point for medicinal chemistry optimization targeting drug-resistant cancers. Procurement is particularly relevant for natural product-focused oncology programs seeking chromone-based scaffolds with demonstrated activity against resistant cell populations.

Phytochemical Profiling Reference Standard

Lathodoratin (CAS 76693-50-0; molecular formula C11H10O4; exact mass 206.0579) is a valuable analytical reference standard for LC-MS and GC-MS based metabolomics studies of plant extracts, as exemplified by its detection in Bombax ceiba root metabolomics [5]. The compound's well-defined spectroscopic and chromatographic properties enable accurate identification and quantification in complex botanical matrices. Researchers engaged in phytochemical fingerprinting, quality control of botanical materials, or comparative metabolomics of Lathyrus and Hypericum species can rely on authenticated lathodoratin for method validation and peak annotation.

Technical Documentation Hub

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